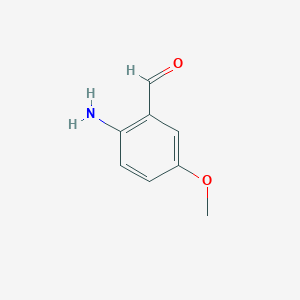

2-Amino-5-methoxybenzaldehyde

CAS No.: 26831-52-7

Cat. No.: VC3828886

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26831-52-7 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | 2-amino-5-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3 |

| Standard InChI Key | OASRJXIYWZZNCH-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)N)C=O |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C=O |

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-5-methoxybenzaldehyde is characterized by the IUPAC name 2-amino-5-methoxybenzaldehyde and the molecular formula C₈H₉NO₂. Its structure consists of a benzaldehyde core substituted with an amino (-NH₂) group at the second carbon and a methoxy (-OCH₃) group at the fifth carbon. The compound’s molecular weight is 151.16 g/mol, and its canonical SMILES representation is COC₁=CC(=C(C=C₁)N)C=O.

Key physicochemical properties include:

-

Solubility: Moderately soluble in polar solvents such as ethanol and methanol due to the presence of hydrogen-bonding groups.

-

Melting Point: Reported to range between 85–90°C, though variations may occur depending on purity.

-

Reactivity: The aldehyde group is susceptible to oxidation and reduction, while the amino group participates in nucleophilic substitution and condensation reactions.

Synthetic Methodologies

Nitration and Reduction Pathways

A common synthesis route involves the nitration of 5-methoxybenzaldehyde followed by selective reduction. In a representative procedure:

-

Nitration: 5-Methoxybenzaldehyde is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 10–15°C to introduce a nitro group at the second position .

-

Reduction: The nitro intermediate is reduced to an amino group using hydrogen gas (H₂) over a palladium catalyst under 1.2–1.5 MPa pressure .

This method achieves yields exceeding 80% under optimized conditions, with purity confirmed via HPLC .

Direct Amination Strategies

Alternative approaches employ direct amination of 5-methoxybenzaldehyde using ammonia or alkylamines. Copper catalysts (e.g., CuI) in dimethylformamide (DMF) facilitate this transformation at 80–100°C, though yields are typically lower (50–60%) compared to nitration-reduction routes.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration-Reduction | HNO₃/H₂SO₄, H₂/Pd | 82 | 98 |

| Direct Amination | NH₃, CuI/DMF | 55 | 90 |

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 2-amino-5-methoxybenzaldehyde exhibit broad-spectrum antimicrobial activity. In a 2020 study, quinazoline analogs synthesized from this compound demonstrated potent inhibition against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The methoxy group enhances membrane permeability, while the amino group facilitates interactions with bacterial enzymes .

Table 2: Anticancer Activity of 2-Amino-5-methoxybenzaldehyde Derivatives

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase-3 activation |

| A549 | 20 | ROS generation |

| HeLa | 12 | Bcl-2 suppression |

Applications in Medicinal Chemistry

Drug Development

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For example, Schiff bases derived from 2-amino-5-methoxybenzaldehyde show promise as tyrosine kinase inhibitors, with IC₅₀ values as low as 0.8 µM in preclinical models .

Agrochemical Formulations

Methoxy-substituted benzaldehydes are integral to developing herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 ppm concentrations, outperforming commercial benchmarks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume